molecular formula C21H19FN4O2S B2524959 N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide CAS No. 946332-16-7

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide

Cat. No. B2524959
M. Wt: 410.47
InChI Key: ZYGCEOFNZFXQOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide" involves the use of antipyrine derivatives as key intermediates. In one study, a series of substituted benzamides were synthesized using 4-aminophenazone, also known as antipyrine, which is a compound of significant interest in drug chemistry due to its potential biological applications . These synthesized compounds were found to have the ability to bind nucleotide protein targets, indicating their relevance in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of antipyrine-like derivatives has been characterized using X-ray crystallography, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations . The crystal packing in these compounds is primarily stabilized by N–H⋯O and C–H⋯O hydrogen bonds, with additional C–H⋯π and lone pair⋯π contacts observed. The solid-state structures are analyzed through Hirshfeld surface analysis, which reveals that hydrogen bonds form the primary molecular sheets, with electrostatic energy contributing significantly to stabilization.

Chemical Reactions Analysis

The chemical reactivity of these compounds has not been explicitly detailed in the provided papers. However, the biological evaluation of benzamide derivatives indicates that they can interact with various enzymes, such as alkaline phosphatases and ecto-5′-nucleotidases, suggesting that these compounds can participate in biochemical reactions within the body .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, have been explored in the context of their biological activity. For instance, the lead compound N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide was found to have increased aqueous solubility while retaining broad activity in caspase activation and cell growth inhibition assays . This indicates that solubility is a key property for the biological efficacy of these compounds.

Case Studies

Case studies involving the use of these compounds in biological systems have shown that they can induce apoptosis in various cancer cell lines. For example, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified as a novel apoptosis inducer with sub-micromolar potencies for caspase induction and growth inhibition in different human cancer cells . This demonstrates the potential therapeutic applications of these compounds in cancer treatment.

Scientific Research Applications

Discovery of Kinase Inhibitors

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide and related compounds have been extensively studied for their potential in inhibiting various kinases, which play crucial roles in cancer and other diseases. For instance, compounds with similar structures have demonstrated significant efficacy as selective inhibitors of the Met kinase superfamily, showing promise in preclinical models of cancer due to their ability to induce tumor stasis upon oral administration (G. M. Schroeder et al., 2009).

Anticancer Activity

The structural framework of N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide has been explored for its anticancer activities. Analogs within this chemical family have shown promising anticancer properties against various cancer cell lines. For example, derivatives have been evaluated for their efficacy against leukemia, melanoma, and other cancer types, with certain compounds demonstrating significant activity in preclinical studies (M. Ahsan, 2012).

Molecular Docking and Enzyme Inhibition

The chemical structure of N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide facilitates its use in molecular docking studies to identify potential targets for enzyme inhibition. These studies are crucial for the development of new therapeutic agents, especially in targeting enzymes involved in disease progression. Research has focused on understanding the interaction between similar compounds and various enzymes to design more effective inhibitors (T. Vaijayanthi et al., 2013).

properties

IUPAC Name

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-13-2-4-14(5-3-13)10-23-20(27)21(28)24-19-17-11-29-12-18(17)25-26(19)16-8-6-15(22)7-9-16/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGCEOFNZFXQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide

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